4-(4-(benzyloxy)phenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-(benzyloxy)phenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative with a pyrrolo[3,4-d]pyrimidine-2,5-dione core. This compound features a 4-(benzyloxy)phenyl group at position 4 and a propyl substituent at position 5. The benzyloxy moiety introduces aromatic bulk and lipophilicity, while the propyl chain may enhance membrane permeability due to its alkyl nature. Such structural attributes are critical in medicinal chemistry, particularly for central nervous system (CNS) targeting or enzyme inhibition.
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-2-12-25-13-18-19(21(25)26)20(24-22(27)23-18)16-8-10-17(11-9-16)28-14-15-6-4-3-5-7-15/h3-11,20H,2,12-14H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJJEFOQVIYQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle.
Mode of Action
Related compounds have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest.
Biological Activity
The compound 4-(4-(benzyloxy)phenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 874622-91-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.42 g/mol. The structure features a pyrrolopyrimidine core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity: Many pyrrolopyrimidines demonstrate antibacterial and antifungal properties.
- Enzyme Inhibition: These compounds frequently act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and urease.
Antimicrobial Activity
Studies evaluating the antimicrobial properties of related compounds suggest that they can exhibit moderate to strong activity against various bacterial strains. For instance, derivatives have shown effectiveness against Salmonella typhi and Bacillus subtilis, with IC50 values indicating their potency as antibacterial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in several studies:
- Acetylcholinesterase Inhibition: Similar compounds have been documented to inhibit AChE activity effectively. For example, certain derivatives demonstrated IC50 values as low as 1.13 µM against AChE .
- Urease Inhibition: Compounds in this class have shown significant urease inhibitory activity, which is crucial for treating conditions like kidney stones and urinary infections. The most active derivatives reported IC50 values ranging from 1.21 µM to 6.28 µM .
Case Studies
-
Study on Antibacterial Effects:
A recent study synthesized several pyrrolopyrimidine derivatives and tested their antibacterial efficacy against multiple strains. The results indicated that compounds with similar structural motifs to our target compound exhibited strong inhibition against Staphylococcus aureus and Escherichia coli . -
Inhibition of Acetylcholinesterase:
Another study focused on the inhibition of AChE by pyrrolopyrimidine derivatives. The results showed that modifications at the phenyl or benzyloxy positions significantly enhanced inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug design .
Data Tables
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Benzyloxy vs. Hydroxyl Groups : The target compound’s 4-(benzyloxy)phenyl group increases lipophilicity compared to the hydroxyl-substituted analog (4j) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Propyl vs.
- Chlorophenyl vs. Benzyloxy : The 4-chlorophenyl substituent in ’s compound introduces electron-withdrawing effects, which may enhance reactivity in electrophilic substitution reactions compared to the benzyloxy group .
Research Findings and Implications
- Structural Optimization : Substitution at position 4 with electron-rich groups (e.g., benzyloxy) may balance lipophilicity and target engagement, while position 6 alkyl chains (propyl/isobutyl) modulate metabolic stability.
- Gaps in Data : Direct biological data for the target compound are lacking; future studies should prioritize synthesis and in vitro assays to validate theoretical predictions.
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?
A three-step approach is typically employed:
- Step 1 : Condensation of 4-(benzyloxy)benzaldehyde with propylamine to form the imine intermediate.
- Step 2 : Cyclization with ethyl acetoacetate under acidic conditions to construct the pyrrolo-pyrimidine-dione core.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield Optimization : Use a factorial design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights that DoE reduces trial-and-error by 60–70% . A representative optimization table:
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Reaction Temp. | 60–100°C | 80°C | +25% yield |
| Catalyst (AcOH) | 5–15 mol% | 10 mol% | +18% yield |
Reference for analogous cyclization strategies.
Q. Which spectroscopic techniques are critical for structural validation and purity assessment?
- FTIR : Confirm carbonyl (1680–1700 cm⁻¹) and NH/OH stretches (3100–3450 cm⁻¹) .
- NMR : ¹H NMR should resolve aromatic protons (δ 6.8–7.5 ppm) and propyl chain signals (δ 0.8–1.6 ppm).
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5, per ) for purity >98% .
- Melting Point : Compare with literature values (±2°C deviation acceptable).
Q. How can statistical experimental design improve reaction condition screening?
Apply response surface methodology (RSM) to model interactions between variables (e.g., solvent, temperature, stoichiometry). demonstrates that RSM reduces required experiments by 50% while identifying synergistic effects (e.g., solvent polarity × temperature) . For example:
- Central composite design (CCD) for 3 variables: 15 experiments.
- Prioritize factors using Pareto charts.
Advanced Research Questions
Q. How can computational reaction path searches accelerate derivative synthesis?
ICReDD’s workflow () integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict feasible reaction pathways. For instance:
- Use AFIR (Artificial Force-Induced Reaction) to map energetically accessible routes for introducing substituents at the 4-phenyl position.
- Validate predictions with microfluidic reactors (residence time <5 min) .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes?
- Mechanistic Re-evaluation : Perform isotopic labeling (e.g., ¹³C-tracing) to confirm intermediates.
- Solvent Effects : Use COSMO-RS simulations to adjust dielectric constant predictions. shows discrepancies often arise from solvation entropy miscalculations .
- Error Analysis : Compare computed activation energies (±3 kcal/mol accuracy) with experimental Arrhenius plots.
Q. How can 2D-QSAR models correlate structural modifications with bioactivity?
- Descriptor Selection : Compute electronic (HOMO/LUMO), steric (molar volume), and hydrophobic (logP) parameters.
- Model Validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets. reports a QSAR model (R² = 0.82) for analogous pyrrolo-pyrimidines using Gaussian09-derived descriptors .
Q. What in silico methods predict pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Bioavailability : Rule-of-Five compliance (e.g., MW <500, logP <5).
- CYP450 Metabolism : Docking simulations with CYP3A4 (AutoDock Vina).
- MD Simulations : GROMACS-based simulations (100 ns) to assess membrane permeability .
Q. How to investigate unexpected byproduct formation during synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
